(3R,4S,5S)-Tert-butyl 4-((S)-2-((S)-2-(dimethylamino)-3-methylbutanamido)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoate
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Overview
Description
“(3R,4S,5S)-Tert-butyl 4-((S)-2-((S)-2-(dimethylamino)-3-methylbutanamido)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoate” is a chemical compound with the CAS Number: 120205-53-0 . It has a molecular weight of 485.71 and its molecular formula is C26H51N3O5 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C26H51N3O5/c1-14-18 (6)23 (19 (33-13)15-20 (30)34-26 (7,8)9)29 (12)25 (32)21 (16 (2)3)27-24 (31)22 (17 (4)5)28 (10)11/h16-19,21-23H,14-15H2,1-13H3, (H,27,31)/t18-,19+,21-,22-,23-/m0/s1 .Scientific Research Applications
Application in Biosynthesis
The compound tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, related to the requested chemical, is a key intermediate in the synthesis of atorvastatin and rosuvastatin. Research by Liu et al. (2018) focused on its biosynthesis using carbonyl reductase from Rhodosporidium toruloides, demonstrating significant yield improvements in organic solvents and biphasic media systems. This advancement has implications for the efficient and scalable production of statins, important in cardiovascular disease management (Liu et al., 2018).
Stereoselective Synthesis
In another study by Liu et al. (2017), directed evolution of carbonyl reductase from Rhodosporidium toruloides was employed for the stereoselective synthesis of tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate. This study highlighted the potential of enzyme engineering for achieving high stereoselectivity and yield in the synthesis of complex molecules, a crucial aspect in the pharmaceutical industry (Liu et al., 2017).
Novel Amino Acid Synthesis
Thaisrivongs et al. (1987) described a highly stereoselective synthesis process for a compound structurally related to the one . This process is significant in creating novel amino acids for renin inhibitory peptides, demonstrating the compound's utility in developing new therapeutic agents (Thaisrivongs et al., 1987).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl (3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H51N3O5/c1-14-18(6)23(19(33-13)15-20(30)34-26(7,8)9)29(12)25(32)21(16(2)3)27-24(31)22(17(4)5)28(10)11/h16-19,21-23H,14-15H2,1-13H3,(H,27,31)/t18-,19+,21-,22-,23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYJVBBZJLABTA-HUMDQVGNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)OC(C)(C)C)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)OC(C)(C)C)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H51N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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